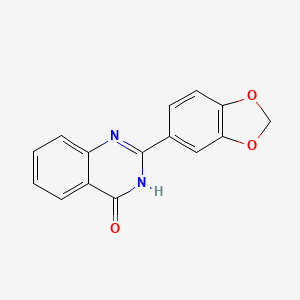amino]-N-phenylbutanamide](/img/structure/B6009885.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-phenylbutanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and stiffness caused by various medical conditions such as arthritis. It was first approved by the FDA in 1998 and is marketed under the brand name Celebrex. The synthesis method of Celecoxib involves the use of various chemicals and reagents, which are discussed in detail below.
作用機序
Celecoxib belongs to the class of drugs known as selective COX-2 inhibitors. It works by inhibiting the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. By reducing the production of prostaglandins, Celecoxib helps to reduce pain, inflammation, and stiffness.
Biochemical and Physiological Effects:
Celecoxib has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the levels of reactive oxygen species (ROS) and oxidative stress, which are involved in the pathogenesis of various diseases such as cancer and cardiovascular diseases.
実験室実験の利点と制限
Celecoxib has several advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods without significant degradation. It is also readily available and can be synthesized in large quantities. However, Celecoxib has some limitations as well. It has a relatively low solubility in water, which can make it difficult to administer in certain experiments. It also has some potential side effects, which can affect the results of experiments.
将来の方向性
There are several future directions for research on Celecoxib. One area of research is the development of new formulations of Celecoxib that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications of Celecoxib, particularly in the treatment of cancer and Alzheimer's disease. Additionally, research is needed to further elucidate the mechanisms of action of Celecoxib and its effects on various biochemical and physiological processes in the body.
合成法
The synthesis of Celecoxib involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with N-methyl aniline to form 4-(N-methylamino)phenylsulfonyl-2-fluorobromide. This intermediate product is then reacted with phenylacetic acid to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-phenylbutanamide. The overall yield of the reaction is around 50%, and the purity of the final product is around 99%.
科学的研究の応用
Celecoxib has been extensively studied for its potential therapeutic applications in various medical conditions such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects and has been shown to reduce the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, it has been found to have cardioprotective effects by reducing the risk of heart attacks and strokes.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-20(24(22,23)16-11-9-14(18)10-12-16)13-5-8-17(21)19-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLOSUHZKBHXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6009809.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)


![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)

